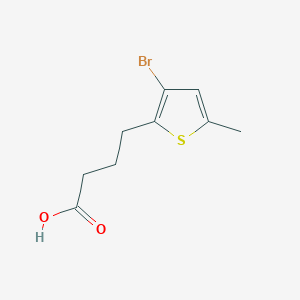
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is an organic compound with the molecular formula C9H11BrO2S It is a derivative of butanoic acid, featuring a thiophene ring substituted with a bromine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid typically involves the bromination of 5-methylthiophene-2-carboxylic acid followed by a series of reactions to introduce the butanoic acid moiety. One common method includes:
Bromination: 5-Methylthiophene-2-carboxylic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.
Chain Extension: The brominated product undergoes a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield the desired butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 5-methylthiophene-2-butanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 5-Methylthiophene-2-butanoic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving thiophene derivatives, which are known for their biological activity.
Industry: Used in the synthesis of materials with specific electronic properties, such as conductive polymers.
Mécanisme D'action
The mechanism of action of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Bromo-5-methylthiophen-2-yl)boronic acid: Similar structure but with a boronic acid group instead of a butanoic acid group.
5-Methylthiophene-2-carboxylic acid: Lacks the bromine atom and the extended butanoic acid chain.
3-Bromo-5-methylthiophene: Lacks the carboxylic acid functionality.
Uniqueness
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is unique due to the combination of its brominated thiophene ring and butanoic acid moiety. This structural arrangement provides distinct reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C9H11BrO2S |
|---|---|
Poids moléculaire |
263.15 g/mol |
Nom IUPAC |
4-(3-bromo-5-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H11BrO2S/c1-6-5-7(10)8(13-6)3-2-4-9(11)12/h5H,2-4H2,1H3,(H,11,12) |
Clé InChI |
LFEHIXKEBIXRBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)CCCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















